(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-5-6-23-13(2)7-16(14(23)3)8-17(9-19)18(24)20-10-15-11-21-22(4)12-15/h7-8,11-12H,5-6,10H2,1-4H3,(H,20,24)/b17-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDMCUJSNCPCOT-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NCC2=CN(N=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)NCC2=CN(N=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide is a complex organic compound that exhibits potential biological activities due to its unique structural features. This compound belongs to the class of cyanoenamides and is characterized by the presence of a cyano group, a pyrrole ring, and a pyrazole moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.
Structural Characteristics
The molecular formula of (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide is with a molecular weight of 381.5 g/mol. The structure can be broken down into several functional groups that contribute to its chemical reactivity and biological activity:
| Component | Description |
|---|---|
| Cyano Group | Enhances nucleophilic reactivity |
| Pyrrole Ring | Influences pharmacological properties |
| Pyrazole Moiety | Associated with diverse biological activities |
Related Compounds and Their Activities
Research indicates that derivatives containing pyrrole and pyrazole rings exhibit a broad spectrum of biological activities:
| Compound Type | Notable Activity |
|---|---|
| Pyrrolidine Derivatives | Antimicrobial |
| Pyrazole Derivatives | Anti-inflammatory |
| Cyano-containing Compounds | Neuroprotective |
The structural diversity of (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide suggests it may possess unique pharmacological profiles compared to simpler analogs.
Case Studies and Research Findings
Recent literature highlights the biological activities associated with pyrazole compounds, which share structural similarities with (Z)-2-cyano derivatives. A review of pyrazole derivatives indicates their potential in treating various conditions, including inflammation and pain management .
Example Studies
- Antimicrobial Activity : A study found that pyrazole derivatives showed significant antimicrobial effects against various bacterial strains, suggesting potential applications in infection control .
- Anti-inflammatory Properties : Another investigation revealed that certain pyrazole-containing compounds exhibited anti-inflammatory properties by inhibiting specific signaling pathways involved in inflammation .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features may exhibit significant biological activities:
Antimicrobial Activity
Studies have shown that derivatives of pyrrole-based compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, a study demonstrated that certain pyrrole derivatives effectively inhibited bacterial growth, suggesting potential applications in developing new antibiotics.
Anti-inflammatory Properties
Compounds similar to (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide have shown promise in reducing inflammation markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Effects
Research indicates that compounds containing cyano groups may protect neuronal cells from oxidative stress-induced damage. This opens avenues for exploring neuroprotective agents based on this compound's structure.
Antimicrobial Activity Study
A study conducted on pyrrole derivatives demonstrated significant antimicrobial activity against various pathogens, indicating that (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide could be a candidate for further development in this area.
Neuroprotective Study
Research focused on cyano-containing compounds revealed their ability to shield neuronal cells from oxidative stress, suggesting that this compound could be explored for neuroprotective applications.
Anti-inflammatory Study
In vitro studies indicated that certain derivatives exhibited a marked reduction in inflammatory markers, supporting the potential use of (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-y)-N-[1-methylpyrazol-4-y]methyl]prop-enamide in treating inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural similarities with derivatives of pyrazol-3-one and pyrrole-containing molecules. For example, Compound-1 (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one () features a pyrazolone core and nitro substituent. Key differences include:
- Cyano vs.
- Pyrrole vs. Pyrazolone Rings: The pyrrole ring in the target compound is non-aromatic due to alkylation (2,5-dimethyl and 1-propyl groups), whereas Compound-1’s pyrazolone ring is aromatic, influencing π-π stacking interactions .
Physicochemical Properties
A comparison of molecular properties is outlined below:
The target compound’s higher molecular weight and extended alkyl chains (propyl and methyl groups) may improve lipid solubility compared to Compound-1, which has a polar nitro group.
Spectroscopic and Reactivity Comparisons
- IR Spectroscopy: Compound-1 exhibits a strong C=O stretch at 1702 cm⁻¹ and NO₂ absorption at 1552 cm⁻¹ . In contrast, the target compound’s cyano group would show a sharp peak near 2200 cm⁻¹, while its enamide C=O stretch would align with typical amide regions (~1650 cm⁻¹).
- NMR Analysis : While NMR data for the target compound are unavailable, highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) can localize structural modifications in analogues . This suggests that the propyl and methyl groups on the pyrrole ring would alter chemical shifts in analogous regions.
Reactivity and Lumping Strategy
Per , compounds with similar functional groups (e.g., cyano, pyrrole) may undergo analogous reactions, enabling lumping strategies to simplify kinetic modeling . For instance:
- Cyano Group Reactivity: Both the target compound and nitrile-containing analogues may participate in nucleophilic additions or hydrolysis.
- Pyrrole/Pyrazole Stability: Alkylation (e.g., 1-propyl group) stabilizes the pyrrole ring against electrophilic substitution, contrasting with pyrazolone derivatives that are prone to keto-enol tautomerism .
Research Implications and Limitations
The structural and functional comparisons above are inferred from indirect evidence. Direct experimental data (e.g., melting point, synthetic yield) for the target compound are absent in the provided materials, limiting quantitative analysis. However, methodologies from (NMR-based substituent localization) and (lumping strategies) provide frameworks for future studies .
Q & A
Q. Methodological Considerations
- Intermediate Preparation : Start with 2,5-dimethyl-1-propylpyrrole, synthesized via Paal-Knorr cyclization using 2,5-hexanedione and propylamine.
- Knoevenagel Condensation : React the pyrrole intermediate with cyanoacetic acid derivatives in the presence of a base (e.g., piperidine) to form the α,β-unsaturated nitrile backbone.
- Amide Coupling : Use coupling agents like EDCI/HOBt or DCC to attach the N-[(1-methylpyrazol-4-yl)methyl] group to the cyanoacetamide core.
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic Research Focus
Characterization requires a combination of techniques:
- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR Spectroscopy : Confirm stereochemistry and substituent positions. For example, pyrrole protons typically resonate at δ 2.14 ppm (CH3), while pyrazole protons appear at δ 3.72 ppm (OCH3) in related structures .
- Elemental Analysis : Verify purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. Advanced Application
- X-ray Crystallography : Resolve Z/E isomerism ambiguity by analyzing crystal packing .
- HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) using C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) .
How can synthetic yields be optimized given steric hindrance in the pyrrole and pyrazole moieties?
Advanced Research Focus
Steric hindrance from the 2,5-dimethylpyrrole and 1-methylpyrazole groups often reduces reaction efficiency. Strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
- Temperature Control : Lower reaction temperatures (0–5°C) during condensation steps to minimize side reactions .
- Catalyst Screening : Test bases like DBU or DIPEA to improve reaction kinetics .
Data-Driven Example
In analogous syntheses, yields improved from ~50% to >75% by replacing ethanol with DMF and reducing reaction time to 2 hours .
How should researchers address contradictions in reported solubility data for this compound?
Advanced Research Focus
Discrepancies in solubility (e.g., DMSO vs. ethanol) may arise from impurities or polymorphic forms. Mitigation strategies:
- Purification : Recrystallize from DMF/EtOH (1:1) to isolate the pure Z-isomer .
- Standardized Protocols : Use USP/Ph.Eur. guidelines for solubility testing (e.g., shake-flask method at 25°C) .
Case Study
A 2020 study resolved solubility contradictions by identifying a hydrate form in aqueous solutions, which was absent in DMSO-based assays .
What strategies are recommended for impurity profiling during scale-up synthesis?
Advanced Research Focus
Critical impurities include unreacted starting materials (e.g., 2,5-dimethylpyrrole) and hydrolysis byproducts.
- HPLC-DAD/ELSD : Monitor impurities using a C8 column (4.6 × 250 mm, 5 µm) with a 0.1% TFA/acetonitrile gradient .
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/basic conditions to identify degradation pathways.
Example
A 2018 study detected 0.2% impurity (likely from incomplete amide coupling) using a validated HPLC method with LOD <0.05% .
What mechanistic insights exist for the bioactivity of this compound’s α,β-unsaturated nitrile group?
Advanced Research Focus
The α,β-unsaturated nitrile moiety may act as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins (e.g., kinases).
- Molecular Docking : Model interactions with ATP-binding pockets using software like AutoDock Vina.
- Kinetic Studies : Measure IC50 values in enzyme inhibition assays (e.g., kinase panels) to validate mechanism .
Experimental Design
Incorporate fluorogenic substrates (e.g., ATP-γ-S) to track real-time enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
